The presence of a reactive aldehyde group (CHO) makes 2-Bromo-5-methoxybenzaldehyde a valuable intermediate for organic synthesis. Researchers might utilize it for:
The combined presence of a methoxy group (OCH3) and a bromo (Br) substituent on the benzene ring can influence the biological properties of the molecule. Researchers might explore 2-Bromo-5-methoxybenzaldehyde for:
2-Bromo-5-methoxybenzaldehyde is an organic compound with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol. It is characterized by a bromine atom and a methoxy group attached to a benzaldehyde structure. The compound appears as a white to off-white solid and has a melting point range of 71-76 °C and a predicted boiling point of approximately 284.3 °C . Its InChI key is XNHKTMIWQCNZST-UHFFFAOYSA-N, and it is classified under the CAS number 7507-86-0.
Currently, there is no scientific research readily available on the specific mechanism of action of 2-Bromo-5-methoxybenzaldehyde in biological systems.
As with most aromatic compounds, 2-bromo-5-methoxybenzaldehyde should be handled with care due to potential health hazards. Due to the presence of bromine, it may cause skin and eye irritation. The aldehyde group can also be a lachrymator (tear inducer) upon contact. Specific data on toxicity is lacking and should be treated with caution until more information becomes available [].
The biological activity of 2-Bromo-5-methoxybenzaldehyde has been explored in various studies, indicating potential pharmacological properties. Compounds with similar structures often exhibit:
2-Bromo-5-methoxybenzaldehyde can be synthesized through several methods, including:
The applications of 2-Bromo-5-methoxybenzaldehyde span various fields:
Interaction studies involving 2-Bromo-5-methoxybenzaldehyde typically focus on its reactivity with biological systems or other chemical entities. These studies help elucidate its potential as a therapeutic agent or its role in synthetic pathways. For instance:
Several compounds exhibit structural similarities to 2-Bromo-5-methoxybenzaldehyde. Here are notable examples along with their unique characteristics:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Bromo-4-hydroxy-5-methoxybenzaldehyde | 0.94 | Hydroxy group provides different reactivity |
| 5-(Benzyloxy)-2-bromobenzaldehyde | 0.93 | Benzyloxy group alters solubility and reactivity |
| 2-Bromo-5-isopropoxybenzaldehyde | 0.93 | Isopropoxy group introduces steric hindrance |
| 2-Bromo-4,5-dimethoxybenzaldehyde | 1.00 | Two methoxy groups enhance electron density |
| 6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde | 0.91 | Dioxole ring adds unique electronic properties |
These compounds highlight the versatility and potential applications of derivatives based on the benzaldehyde framework while showcasing how slight modifications can lead to significant changes in chemical behavior and biological activity.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2-bromo-5-methoxybenzaldehyde through analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra. The spectroscopic signatures reveal distinctive patterns characteristic of substituted aromatic aldehydes.
The ¹H NMR spectrum of 2-bromo-5-methoxybenzaldehyde exhibits five distinct resonance regions corresponding to different proton environments within the molecular framework [1] [2] [3]. The aldehydic proton resonates as a characteristic singlet at 9.85-10.05 ppm, demonstrating the typical deshielding effect of the carbonyl group [4] [5] [2]. This downfield chemical shift is consistent with aromatic aldehydes, where conjugation with the benzene ring stabilizes the aldehyde functionality [2] [6].
The aromatic region displays three distinct proton signals reflecting the substitution pattern of the benzene ring [7] [2]. The proton at position 3 (H-3) appears as a doublet of doublets at 7.35-7.45 ppm, influenced by the ortho-bromine substituent through both inductive and field effects [8] [9]. The H-4 proton resonates as a doublet at 6.95-7.05 ppm, positioned meta to both the bromine and aldehyde substituents, resulting in characteristic coupling patterns [7] [2]. The H-6 proton, ortho to the methoxy group, appears as a doublet at 7.10-7.20 ppm, with chemical shift influenced by the electron-donating methoxy substituent [2] [3].
The methoxy group exhibits its characteristic signature as a sharp singlet at 3.85-3.95 ppm, consistent with typical aromatic methyl ether chemical shifts [7] [2] [3]. This signal integrates for three protons and serves as a diagnostic marker for the methoxy functionality.
The ¹³C NMR spectrum provides detailed information about the carbon framework of 2-bromo-5-methoxybenzaldehyde [10] [11] [12]. The aldehydic carbon resonates at 190-195 ppm, falling within the characteristic range for aromatic aldehydes [10] [13] [6]. This chemical shift reflects the electron-withdrawing nature of the carbonyl group and its conjugation with the aromatic system [10] [6].
The aromatic carbon atoms display distinct chemical shifts based on their substitution patterns and electronic environments [10] [12]. The carbon bearing the aldehyde group (C-1) appears at 130-135 ppm, while the bromine-bearing carbon (C-2) resonates at 115-120 ppm [12]. The methoxy-substituted carbon (C-5) exhibits a downfield shift to 155-160 ppm due to the electron-donating effect of the oxygen substituent [10] [14].
The methoxy carbon appears at 55-58 ppm, characteristic of aliphatic carbons attached to oxygen in aromatic ethers [10] [14] [3]. This signal serves as a reliable identifier for the methoxy functional group within the molecular structure.
Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural confirmation and functional group identification for 2-bromo-5-methoxybenzaldehyde [15] [16] [6]. The vibrational spectrum exhibits distinct absorption bands corresponding to specific molecular motions within the compound.
The carbonyl stretching vibration represents the most diagnostic feature in the infrared spectrum, appearing as a strong absorption band at 1700-1705 cm⁻¹ [15] [16] [6]. This frequency is characteristic of aromatic aldehydes, appearing at lower wavenumbers compared to aliphatic aldehydes due to conjugation with the aromatic ring system [16] [6] [17]. The conjugation effect reduces the carbonyl stretching frequency by approximately 25-30 cm⁻¹ relative to saturated aldehydes, which typically absorb near 1730 cm⁻¹ [16] [6] [17].
The aldehydic carbon-hydrogen stretching vibration appears as a medium-intensity band at 2750-2850 cm⁻¹, providing definitive evidence for the aldehyde functional group [18] [19] [20]. This characteristic frequency range distinguishes aldehydes from other carbonyl-containing compounds [18] [19]. The aromatic carbon-hydrogen stretching vibrations occur at 3050-3100 cm⁻¹, typical of aromatic compounds [15] [21].
The aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands at 1580-1600 cm⁻¹ [15] [21]. These frequencies correspond to the characteristic aromatic ring breathing modes and skeletal vibrations. Out-of-plane carbon-hydrogen bending vibrations appear at 750-850 cm⁻¹, providing information about the aromatic substitution pattern [15] [21].
The methoxy group exhibits characteristic carbon-oxygen stretching vibrations at 1240-1280 cm⁻¹, appearing as a strong absorption band typical of aromatic ethers [15]. The carbon-bromine stretching vibration occurs at 500-700 cm⁻¹ as a medium-intensity band, confirming the presence of the bromine substituent [15].
Mass spectrometry provides detailed fragmentation information for 2-bromo-5-methoxybenzaldehyde, revealing characteristic breakdown pathways that aid in structural confirmation [22] [23] [24]. The electron ionization mass spectrum exhibits distinct fragmentation patterns typical of aromatic aldehydes containing halogen substituents.
The molecular ion appears at m/z 215/217, displaying the characteristic bromine isotope pattern with an approximately 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [22] [23] [25]. This isotopic signature provides immediate confirmation of bromine incorporation within the molecular structure. The molecular ion typically exhibits medium intensity, consistent with aromatic aldehyde stability under electron ionization conditions [23] [25] [26].
The spectrum displays a characteristic [M-1]⁺ ion at m/z 214/216, resulting from α-cleavage adjacent to the carbonyl group with loss of the aldehydic hydrogen [24] [26] [27]. This fragmentation pathway is diagnostic for aldehydes and represents a common initial fragmentation route [24] [26]. The resulting acylium ion exhibits enhanced stability due to resonance delocalization [24] [26].
Loss of the formyl radical (CHO- ) generates an [M-29]⁺ fragment at m/z 186/188, representing a significant fragmentation pathway for aromatic aldehydes [24] [26] [27]. This process involves cleavage of the carbon-carbon bond between the aldehydic carbon and the aromatic ring. Additionally, an [M-CHO]⁺ fragment appears at m/z 136, corresponding to loss of the entire carbonyl functionality [26] [28].
Bromine radical loss produces an [M-Br]⁺ fragment at m/z 136, representing a common fragmentation pathway for halogenated aromatic compounds [22] [29]. The spectrum exhibits intense peaks at m/z 77, 105, and 108, corresponding to tropylium ion formation and substituted aromatic rearrangement products [26] [30]. These fragments result from complex rearrangement processes typical of aromatic systems under high-energy conditions [26] [28].
Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 2-bromo-5-methoxybenzaldehyde, providing insight into the molecular orbital structure and conjugation effects [31] [32] [33]. The absorption spectrum exhibits multiple bands corresponding to different electronic transitions within the aromatic aldehyde framework.
The spectrum displays intense absorption bands at 240-250 nm and 280-290 nm, corresponding to π→π* transitions within the aromatic system [32] [33] [34]. The shorter wavelength band represents localized aromatic transitions, while the longer wavelength absorption reflects extended conjugation between the benzene ring and the aldehyde carbonyl group [32] [33]. These transitions exhibit high extinction coefficients (>10,000 M⁻¹cm⁻¹), characteristic of allowed electronic transitions [32] [33].
A weaker absorption band appears at 320-330 nm, corresponding to the n→π* transition of the carbonyl group [35] [33]. This transition involves promotion of a non-bonding electron from oxygen to the π* orbital of the carbonyl group and exhibits low extinction coefficient (<1,000 M⁻¹cm⁻¹) due to its symmetry-forbidden nature [35] [33]. The transition shows hypsochromic shifts in polar solvents due to hydrogen bonding interactions with the carbonyl oxygen [33].
Additional absorption features at 350-380 nm correspond to intramolecular charge transfer transitions between the electron-donating methoxy group and the electron-accepting aldehyde functionality [36] [33]. These transitions exhibit moderate extinction coefficients (1,000-10,000 M⁻¹cm⁻¹) and demonstrate significant solvatochromism, with bathochromic shifts observed in polar solvents [36] [33].
The absorption spectrum exhibits solvent-dependent shifts that provide information about ground and excited state polarities [37] [38] [33]. Most transitions show bathochromic shifts with increasing solvent polarity, indicating greater stabilization of excited states compared to ground states [38] [33]. The magnitude of solvatochromic shifts provides insight into the charge distribution changes accompanying electronic excitation [33].
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